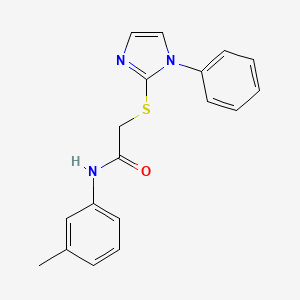
N-(3-methylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide, also known as MIA-1, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a sulfanylacetamide derivative with potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases.
科学的研究の応用
Anti-Helicobacter pylori Agent
The compound has been studied for its potential as an anti-Helicobacter pylori agent. A scaffold derived from this compound showed potent and selective activity against the gastric pathogen Helicobacter pylori. The specific carbamate derivative displayed low minimum inhibitory concentration (MIC) values against various clinically relevant H. pylori strains, including strains resistant to metronidazole or clarithromycin. Additionally, it exhibited minimal activity against other pathogenic or commensal microorganisms, suggesting its targeted action. The rate of resistance development against this compound was clinically acceptable, and pharmacokinetic studies suggested adequate in vivo exposure levels (Carcanague et al., 2002).
Antimicrobial Activity
Several derivatives of this compound have been synthesized to explore their antimicrobial potential. For instance, N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives were synthesized and showed in vitro antibacterial activity against various bacteria like Staphylococcus aureus, Escherichia coli, and antifungal activity against Candida albicans. These findings suggest a promising direction for developing new antimicrobial agents (Baviskar et al., 2013).
GLS Inhibition for Therapeutic Potential
The compound's analogs have been studied for their role as inhibitors of kidney-type glutaminase (GLS), an enzyme involved in cancer cell proliferation. For example, Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated, revealing that some truncated analogs retained the potency of BPTES and presented an opportunity to improve aqueous solubility. These analogs showed potential in attenuating the growth of human lymphoma B cells in vitro and in a mouse xenograft model, indicating their therapeutic potential in cancer treatment (Shukla et al., 2012).
特性
IUPAC Name |
N-(3-methylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-14-6-5-7-15(12-14)20-17(22)13-23-18-19-10-11-21(18)16-8-3-2-4-9-16/h2-12H,13H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVHYAFOORAWPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

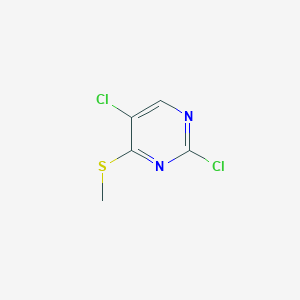
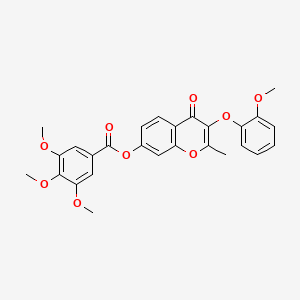
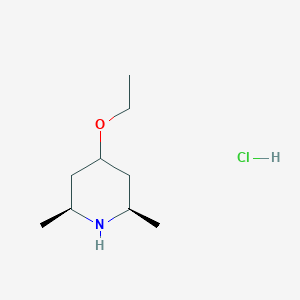
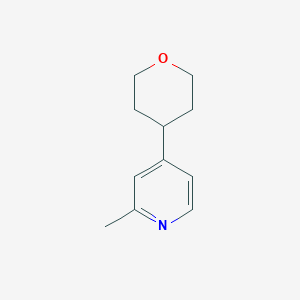
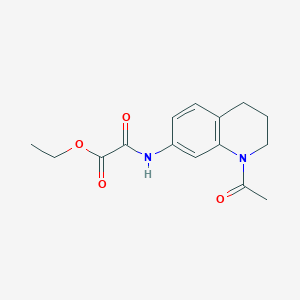

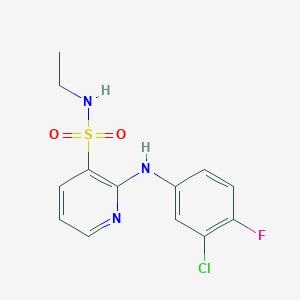
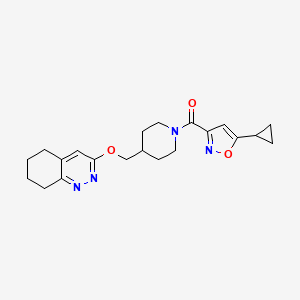
![ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxylate](/img/structure/B2356261.png)
![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2356263.png)
![1-(4-Chlorophenyl)-3-[[[(4-chlorophenyl)carbamoylamino]methyldisulfanyl]methyl]urea](/img/structure/B2356264.png)
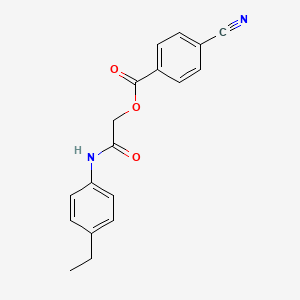
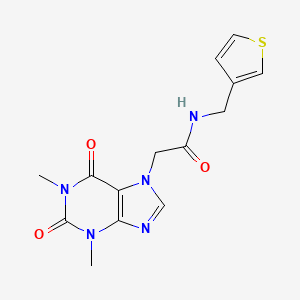
![4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2356269.png)